4-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2OS/c1-21-12-4-2-3-11(8-12)19-16-20-15(9-22-16)13-6-5-10(17)7-14(13)18/h2-9H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHOZDBOSVKLDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine typically involves the condensation of 2,4-dichlorobenzaldehyde with 3-methoxyaniline in the presence of a thioamide. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process. The final product is typically obtained in high purity through a series of purification steps, including crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 4-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine demonstrate significant activity against various bacterial strains and fungi. For instance, studies have shown that thiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria through mechanisms that disrupt cellular processes .
Anticancer Potential
The anticancer properties of thiazole derivatives are particularly promising. Compounds in this class have been evaluated for their effectiveness against different cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). Molecular docking studies suggest that these compounds can effectively bind to targets involved in cancer progression, making them candidates for further development as anticancer agents .
Enzyme Inhibition
Thiazoles are known for their ability to inhibit various enzymes, including acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. The structure of this compound suggests potential AChE inhibitory activity, which warrants further investigation .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Structural Comparisons
The structural uniqueness of 4-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine lies in its substitution pattern. Below is a comparative analysis with key analogs:
Key Insights :
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (e.g., in 10s) improve solubility and tubulin binding compared to fully halogenated analogs (e.g., 2,4,6-trichloro derivatives) .
- Steric Effects : Bulky substituents (e.g., 2,6-dichlorophenyl) reduce antiproliferative activity due to steric clashes with tubulin’s colchicine-binding site .
Antiproliferative Activity
Key Insights :
- Potency of Methoxy-Substituted Analogs: Compound 10s, with multiple methoxy groups, exhibits nanomolar IC50 values, highlighting the importance of electron-donating groups in enhancing activity .
- Halogenation vs. Activity : Fully halogenated derivatives (e.g., 2,4,6-trichloro) show reduced potency, likely due to poor binding kinetics .
Tubulin Binding and Molecular Docking
- Compound 10s : Binds to the colchicine site of tubulin with a docking score of −9.2 kcal/mol, comparable to CA-4 (combretastatin A-4) .
- Target Compound : The 3-methoxyphenyl group may enhance π-π stacking with tubulin’s Tyrβ224 residue, while 2,4-dichlorophenyl could stabilize hydrophobic interactions.
Key Insights :
Biological Activity
4-(2,4-Dichlorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in cancer treatment. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibition activities.
- Molecular Formula : C₁₆H₁₂Cl₂N₂OS
- Molecular Weight : 351.25 g/mol
- CAS Number : 565178-11-2
Anticancer Properties
Research indicates that thiazole derivatives exhibit significant anticancer activity. In particular, compounds similar to this compound have been studied for their ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation.
- Mechanism of Action :
- Case Studies :
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties:
- Tyrosinase Inhibition :
Structure-Activity Relationship (SAR)
The biological activity of thiazole compounds is often influenced by their structural components:
- Electrophilic Substituents : The presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances cytotoxicity by increasing the electrophilicity of the molecule.
- Aromatic Systems : The incorporation of methoxy or other substituents on the aromatic rings can modulate the lipophilicity and bioavailability of the compound .
Research Findings
Q & A
Q. What are the common synthetic routes for preparing 4-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A validated approach involves refluxing a mixture of substituted thiosemicarbazide with POCl₃ (phosphorus oxychloride) at 90°C for 3–4 hours, followed by neutralization with ammonia to precipitate the product . For example, in analogous thiazol-2-amine derivatives, substituting the aryl group (e.g., 3-methoxyphenyl) requires precise stoichiometric ratios (1:1 molar ratio of thiosemicarbazide to POCl₃) to minimize side products. Post-synthesis purification via recrystallization (e.g., DMSO/water mixtures) improves purity, with yields ranging from 65% to 80% depending on substituent reactivity .
Q. How can X-ray crystallography confirm the molecular structure and intermolecular interactions of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond lengths, angles, and non-covalent interactions. For thiazol-2-amine derivatives, crystals are grown via slow evaporation of DMF solutions. Structural parameters such as the dihedral angle between the thiazole ring and aryl substituents (e.g., 2,4-dichlorophenyl) reveal planarity (typically 5–10° deviations), while hydrogen-bonding networks (N–H···S or C–H···O) stabilize the crystal lattice . For instance, in N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine, intermolecular N–H···S interactions (2.87–3.02 Å) dominate the packing .
Q. What analytical techniques are critical for characterizing this compound’s purity and functional groups?
Methodological Answer:
- NMR Spectroscopy: ¹H NMR identifies substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons at δ 6.8–7.5 ppm). ¹³C NMR confirms thiazole ring carbons (C2 at ~165 ppm) and aryl substituents .
- IR Spectroscopy: Key peaks include N–H stretching (3200–3300 cm⁻¹) and C=S vibrations (1240–1280 cm⁻¹) .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₁₆H₁₂Cl₂N₂OS: 367.0 m/z) and fragmentation patterns .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound across studies?
Methodological Answer: Discrepancies in antimicrobial or anticancer activity often arise from variations in assay conditions. To harmonize
- Standardized Protocols: Use CLSI/M07-A10 guidelines for MIC (minimum inhibitory concentration) assays, ensuring consistent bacterial strains (e.g., S. aureus ATCC 25923) and solvent controls (DMSO ≤1% v/v) .
- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects; e.g., electron-withdrawing groups (Cl) on the phenyl ring enhance activity against Gram-negative bacteria, while methoxy groups may reduce cytotoxicity .
Q. How can computational modeling predict binding interactions of this compound with biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with targets like fungal CYP51 (lanosterol demethylase). Key parameters include grid boxes centered on the heme cofactor (20 ų) and Lamarckian genetic algorithms .
- MD Simulations: Run 100-ns simulations (AMBER force field) to assess binding stability. For example, thiazole derivatives show π-π stacking with Phe228 in CYP51, while chlorine atoms form halogen bonds with Thr311 .
- Validation: Cross-reference docking scores (ΔG < −8 kcal/mol) with experimental IC₅₀ values (e.g., <10 μM for antifungal activity) .
Q. What in vitro methodologies assess the antimicrobial efficacy of thiazol-2-amine derivatives?
Methodological Answer:
- Broth Microdilution: Test compounds at concentrations 0.5–128 μg/mL in Mueller-Hinton broth. Measure OD₆₀₀ after 18–24 hours to determine MIC .
- Time-Kill Assays: Expose C. albicans (1×10⁶ CFU/mL) to 2×MIC and plate aliquots at 0, 6, 12, and 24 hours. A ≥3-log reduction indicates bactericidal/fungicidal activity .
- Synergy Testing: Combine with fluconazole (Checkerboard method). Fractional Inhibitory Concentration Index (FICI) <0.5 indicates synergy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
